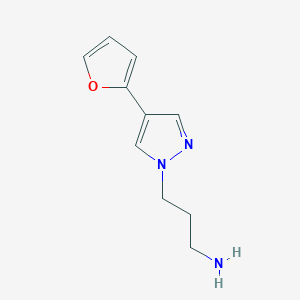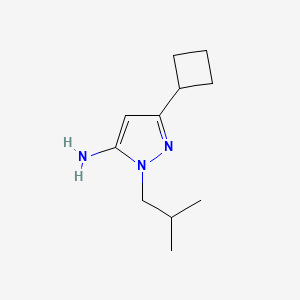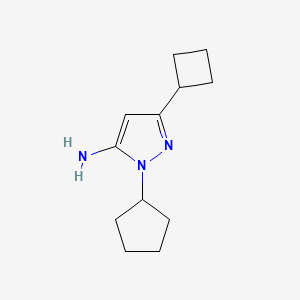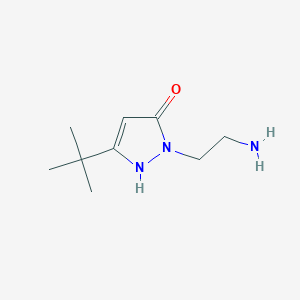
N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (EPPPC) is a compound of the pyrazole class, which is a heterocyclic aromatic organic compound composed of five carbon atoms and two nitrogen atoms. It is a versatile compound with a wide range of applications in the pharmaceutical and biotechnology industries. EPPPC has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, it has been used in the synthesis of various organic compounds and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Chemical Inhibitors and Drug Metabolism
- Chemical inhibitors, including phenyl-piperidine derivatives, play a critical role in drug-drug interactions by affecting cytochrome P450 enzymes responsible for drug metabolism. Understanding the selectivity of these inhibitors helps in predicting possible interactions and optimizing drug therapy (Khojasteh et al., 2011).
Anticancer Activity
- Quinazoline derivatives, a class of compounds structurally related to the query compound, have shown significant anti-colorectal cancer activity. These derivatives inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression (Moorthy et al., 2023).
Antimicrobial Activity
- Pyrazole derivatives have been highlighted for their antimicrobial properties, including antibacterial and antifungal activities. These compounds have been a focus for the synthesis of novel agents that can address the issue of microbial resistance and emerging infections (Kumar et al., 2020).
Drug Development and Biodegradation
- The biodegradation of certain phenyl-pyrazole insecticides, such as fipronil, has been studied for its environmental impact. Research into microbial degradation offers insights into potential pathways and mechanisms for mitigating the environmental hazards of these compounds (Zhou et al., 2021).
Enzyme Inhibition
- Inhibitors targeting InhA, an enzyme involved in fatty acid biosynthesis, have been studied for their potential in treating bacterial infections, including tuberculosis. Pyrazole derivatives are among the compounds evaluated for their ability to inhibit this critical enzyme (Pan & Tonge, 2012).
Propriétés
IUPAC Name |
N-ethyl-1-phenyl-3-piperidin-3-ylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-19-17(22)15-12-21(14-8-4-3-5-9-14)20-16(15)13-7-6-10-18-11-13/h3-5,8-9,12-13,18H,2,6-7,10-11H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKFRZRXLHWLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(N=C1C2CCCNC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide | |
CAS RN |
1803594-88-8 | |
| Record name | N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)








![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)